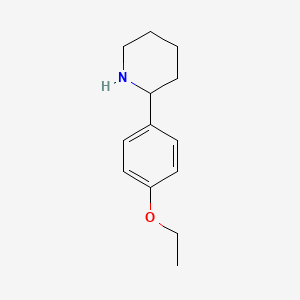

2-(4-Ethoxyphenyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)piperidine |

InChI |

InChI=1S/C13H19NO/c1-2-15-12-8-6-11(7-9-12)13-5-3-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 |

InChI Key |

OOVFZXHTMKIPFL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C2CCCCN2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Ethoxyphenyl Piperidine and Analogues

Retrosynthetic Analysis of 2-(4-Ethoxyphenyl)piperidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are typically made at the C-N bonds of the piperidine (B6355638) ring and the C-C bond connecting the aryl and piperidine moieties. amazonaws.com

One logical disconnection is the C2-C(aryl) bond, which simplifies the target molecule into a piperidine synthon and a 4-ethoxyphenyl synthon. This approach suggests a synthesis involving the coupling of a pre-formed piperidine ring with an appropriate aryl group.

Another common strategy involves disconnecting the C-N bonds within the piperidine ring. This leads to a linear precursor, typically a 1,5-dicarbonyl compound or a related amino alcohol or amino halide, which can then be cyclized. For this compound, this would suggest a precursor such as 1-(4-ethoxyphenyl)-1,5-pentanedial or a similar amino-ketone. This approach is often favored as it allows for the construction of the substituted piperidine ring in a controlled manner.

A key disconnection for the piperidine ring itself is the C2-N bond and the C6-N bond, which points towards a strategy involving the cyclization of a linear amine precursor. This is the basis for methods like reductive amination of a 1,5-dicarbonyl compound or intramolecular cyclization of an amino alkene or amino halide.

| Disconnection | Precursors (Synthons) | Potential Synthetic Strategy |

| C(aryl)-C(piperidine) | 4-Ethoxyphenyl Grignard/organolithium + 2-halopiperidine | Nucleophilic substitution/cross-coupling |

| C2-N and C6-N | 1-(4-ethoxyphenyl)-1,5-dicarbonyl + Ammonia | Reductive amination |

| C-N (intramolecular) | 5-amino-1-(4-ethoxyphenyl)pentan-1-ol | Intramolecular cyclization |

Classical Synthetic Routes to 2-Arylpiperidines Applicable to this compound

Reductive amination, also known as reductive alkylation, is a powerful method for forming amines from carbonyl compounds. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of a 1,5-dicarbonyl precursor with an amine, followed by reduction. The intermediate imine or enamine undergoes in-situ reduction to form the piperidine ring. harvard.edu

A plausible route to this compound would involve the condensation of 1-(4-ethoxyphenyl)-1,5-pentanedial with ammonia to form an intermediate imine, which is then reduced. d-nb.info A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly common due to their selectivity for reducing the iminium ion over the carbonyl groups. harvard.edu Catalytic hydrogenation over palladium, platinum, or nickel is also a widely used method. wikipedia.org

The double reductive amination of dicarbonyl compounds is a direct approach to the piperidine skeleton. chim.it This method's versatility is enhanced by the wide availability of amines that can serve as the nitrogen source. chim.it

| Reactants | Reducing Agent | Key Features |

| 1-(4-ethoxyphenyl)-1,5-dicarbonyl, Ammonia | NaBH3CN, NaBH(OAc)3 | One-pot reaction, mild conditions. wikipedia.orgharvard.edu |

| 1-(4-ethoxyphenyl)-5-aminopentan-1-one | H2/Pd, Pt, or Ni | Catalytic, can be performed at various pressures. wikipedia.org |

| 1-(4-ethoxyphenyl)-1,5-pentanedial, Ammonia | H2, Pd(OH)2/C | Can combine cyclization and deprotection in one step. chim.it |

Intramolecular cyclization is a fundamental strategy for constructing the piperidine ring from a linear precursor. nih.gov This can be achieved through various mechanisms, including radical and metal-catalyzed pathways.

Radical cyclization involves the generation of a radical on a linear precursor, which then attacks an unsaturated bond to form the piperidine ring. For instance, a 5-hexenylamine derivative can undergo radical cyclization. A potential precursor for this compound could be an N-substituted 6-(4-ethoxyphenyl)-6-aminohex-1-ene. The reaction is typically initiated by a radical initiator like AIBN in the presence of a radical mediator such as tributyltin hydride. Cobalt-catalyzed radical cyclizations have also been developed. nih.gov

Metal-catalyzed cyclization methods offer a powerful and often stereoselective means of forming the piperidine ring. nih.gov Palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization of alkenes, can be used to synthesize various nitrogen heterocycles, including piperidines. organic-chemistry.org Gold-catalyzed oxidative amination of non-activated alkenes is another approach to form substituted piperidines. nih.gov Rhodium-catalyzed intramolecular hydroamination of aminoalkenes also provides an efficient route to substituted piperidines. organic-chemistry.org

| Method | Typical Precursor | Catalyst/Reagent |

| Radical Cyclization | N-halo-alkenylamine | Bu3SnH, AIBN |

| Cobalt-Catalyzed Radical Cyclization | Linear amino-aldehyde | Cobalt(II) catalyst nih.gov |

| Palladium-Catalyzed Cyclization | Alkenylcarbamate | Palladium catalyst with a chiral ligand nih.gov |

| Gold-Catalyzed Amination | Amino-alkene | Gold(I) complex nih.gov |

Electrophilic cyclization involves the attack of an internal nucleophile (the nitrogen atom) on an electrophilic center generated within the molecule, often by the activation of a double or triple bond by an electrophile. nih.gov This method is particularly useful for the synthesis of functionalized piperidines.

For the synthesis of a 2-arylpiperidine like this compound, a suitable precursor would be a homoallylic amine. Activation of the alkene with an electrophile such as iodine (iodocyclization) or mercury salts (aminomercuration-demercuration) generates a transient electrophilic species that is trapped by the amine nitrogen to form the piperidine ring. The aza-Prins cyclization, which involves the reaction of an N-tosyl homoallylamine with a carbonyl compound in the presence of a Lewis acid like AlCl3, is another example of an electrophilic cyclization that yields substituted piperidines. organic-chemistry.org

The aza-Michael reaction, or intramolecular aza-Michael reaction (IAMR), is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound to form a nitrogen-containing ring. nih.govntu.edu.sgrsc.org This is a highly effective method for constructing piperidine rings, often with good stereocontrol. acs.org

A synthetic strategy for this compound using this approach would involve a precursor containing both an amine and a Michael acceptor. For example, an amino-enone could be cyclized under basic or acidic conditions. Organocatalysts have been shown to be effective in promoting enantioselective aza-Michael reactions to produce chiral piperidines. nih.gov A tandem cross-metathesis/intramolecular aza-Michael reaction between an enone and an unsaturated carbamate can also be employed to create the piperidine skeleton. organic-chemistry.org A robust diastereoselective reductive amination/aza-Michael reaction sequence has also been reported for the rapid construction of complex polysubstituted piperidine ring systems. acs.org

| Method | Typical Precursor | Catalyst/Conditions |

| Base-catalyzed IAMR | Amino-α,β-unsaturated ester/ketone | Base (e.g., NaH, DBU) |

| Organocatalyzed IAMR | N-tethered alkene | Quinoline organocatalyst and trifluoroacetic acid nih.gov |

| Tandem Metathesis/IAMR | Enone and unsaturated carbamate | Hoveyda-Grubbs catalyst with BF3·OEt2 organic-chemistry.org |

| Biocatalytic aza-Michael | Pro-chiral ketoenone | ω-Transaminase (ω-TA) acs.org |

Multi-Step Approaches from Precursors

Multi-step synthesis provides a versatile platform for the construction of the this compound scaffold, often commencing from readily available pyridine (B92270) precursors. A common strategy involves the initial synthesis of a 2-(4-ethoxyphenyl)pyridine intermediate, followed by the reduction of the pyridine ring to the corresponding piperidine.

One established method for the formation of the 2-arylpyridine precursor is through transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling can be employed to react 2-chloropyridine or 2-bromopyridine with 4-ethoxyphenylboronic acid. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base.

Following the successful synthesis of the 2-(4-ethoxyphenyl)pyridine precursor, the subsequent and crucial step is the reduction of the aromatic pyridine ring. Catalytic hydrogenation is the most widely employed method for this transformation. asianpubs.orgdtic.mil Various catalysts can be utilized, with platinum(IV) oxide (PtO2), rhodium on carbon (Rh/C), and Raney nickel being common choices. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of catalyst and reaction conditions can influence the stereochemistry of the final product, particularly if other substituents are present on the piperidine ring. For example, the hydrogenation of substituted pyridines under acidic conditions can lead to the selective reduction of the heterocyclic ring. asianpubs.org

An alternative to direct hydrogenation is the use of chemical reducing agents. For example, sodium in ethanol or tin in hydrochloric acid can also effect the reduction of pyridines to piperidines. dtic.mil

A generalized reaction scheme for a multi-step synthesis is presented below:

Table 1: Exemplary Multi-Step Synthesis of 2-Arylpiperidines from Pyridine Precursors

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Suzuki-Miyaura Coupling | 2-Bromopyridine, 4-Ethoxyphenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/Ethanol/Water, Reflux | 2-(4-Ethoxyphenyl)pyridine |

| 2 | Catalytic Hydrogenation | 2-(4-Ethoxyphenyl)pyridine, H2, PtO2, Acetic Acid, RT, 50-70 bar | This compound |

Asymmetric Synthesis of Chiral this compound Enantiomers

The presence of a stereocenter at the C2 position of this compound means that it can exist as a pair of enantiomers. Given that the biological activity of chiral molecules often resides in a single enantiomer, the development of asymmetric synthetic methods to access enantiopure forms of this compound is of paramount importance. rsc.org

Several strategies have been developed for the asymmetric synthesis of 2-arylpiperidines. One approach is the asymmetric hydrogenation of the corresponding 2-(4-ethoxyphenyl)pyridine precursor using a chiral catalyst. illinois.edu Chiral rhodium and iridium complexes bearing chiral phosphine ligands, such as BINAP or DuPhos, have been successfully employed for the enantioselective hydrogenation of various substituted pyridines. nih.gov The choice of ligand and reaction conditions is crucial for achieving high enantioselectivity.

Another powerful technique is chiral resolution of the racemic mixture of this compound. wikipedia.orgnih.gov This method involves reacting the racemate with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomers of the desired piperidine.

Kinetic resolution offers an alternative approach where one enantiomer of the racemic starting material reacts at a faster rate with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer. whiterose.ac.uk For instance, enzyme-catalyzed reactions can exhibit high enantioselectivity in the acylation or hydrolysis of racemic amines.

Table 2: Comparison of Asymmetric Synthesis Strategies for 2-Arylpiperidines

| Method | Description | Key Reagents/Catalysts | Advantages | Disadvantages |

| Asymmetric Hydrogenation | Direct enantioselective reduction of a prochiral precursor. | Chiral Rh or Ir complexes with ligands like BINAP, DuPhos. | Atom economical, direct access to one enantiomer. | Catalyst cost and sensitivity, optimization required. |

| Chiral Resolution | Separation of enantiomers via diastereomeric salt formation. | Chiral resolving agents (e.g., tartaric acid, mandelic acid). | Well-established, applicable to a wide range of compounds. | Theoretical maximum yield of 50% for one enantiomer, can be labor-intensive. |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral agent. | Chiral catalysts, enzymes (lipases, proteases). | Can provide both enantiomers (product and unreacted starting material). | Theoretical maximum yield of 50% for the product, requires careful monitoring. |

Advanced Synthetic Methodologies

Recent advances in synthetic organic chemistry have provided more efficient and sophisticated methods for the synthesis of this compound and its analogs, focusing on catalytic bond formations, stereocontrol, and process efficiency.

Catalytic Approaches for C-C and C-N Bond Formation

Modern catalytic methods offer direct and atom-economical routes to construct the key C-C and C-N bonds in the piperidine ring. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of saturated heterocycles. For instance, a palladium-catalyzed C-H arylation of N-protected piperidine with 4-bromoanisole (a close analog of 4-bromoethoxybenzene) can directly form the C(sp³)-C(sp²) bond at the C2 position. This approach avoids the pre-functionalization of the piperidine ring.

Furthermore, catalytic methods for the intramolecular cyclization of amino-alkenes or -alkynes provide an efficient means to construct the piperidine ring itself. For example, a hydroamination reaction catalyzed by transition metals like gold or titanium can facilitate the cyclization of a δ-aminoalkene to form the 2-substituted piperidine.

Stereoselective Synthesis for Diastereomeric Control

For analogs of this compound bearing additional substituents on the ring, controlling the relative stereochemistry (diastereoselectivity) is a significant challenge. Various stereoselective strategies have been developed to address this.

One approach involves the use of chiral auxiliaries attached to the nitrogen atom. The chiral auxiliary can direct the stereochemical outcome of subsequent reactions, such as alkylations or reductions, and can be removed in a later step.

Substrate-controlled diastereoselective reductions of substituted piperidinones are also a valuable tool. For example, the reduction of a 4-substituted-2-(4-ethoxyphenyl)piperidin-3-one can be influenced by the nature of the reducing agent and the existing stereocenter to favor the formation of one diastereomer of the corresponding alcohol over the other. Enzymatic reductions of ketones can also provide excellent diastereoselectivity. rsc.org

Table 3: Advanced Catalytic and Stereoselective Methodologies

| Methodology | Description | Example Reaction | Key Features |

| C-H Arylation | Direct formation of the C2-aryl bond on a pre-formed piperidine ring. | Pd-catalyzed reaction of N-Boc-piperidine with an aryl halide. | High atom economy, avoids pre-functionalization. |

| Intramolecular Hydroamination | Catalytic cyclization of an amino-alkene to form the piperidine ring. | Au-catalyzed cyclization of a δ-aminoalkene. | Convergent synthesis of the heterocyclic core. |

| Chiral Auxiliary Control | Use of a removable chiral group to direct stereochemistry. | Asymmetric alkylation of an enolate derived from a piperidone bearing a chiral auxiliary. | Predictable stereochemical outcome. |

| Substrate-Controlled Reduction | Diastereoselective reduction of a ketone on the piperidine ring. | Reduction of a 4-substituted piperidinone with a bulky reducing agent. | Control of relative stereochemistry. |

Flow Chemistry and Continuous Synthesis Techniques for Efficient Production

Flow chemistry has emerged as a powerful technology for the efficient, safe, and scalable synthesis of chemical compounds, including active pharmaceutical ingredients. mdpi.comacs.org In a flow process, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. strath.ac.uk

The multi-step synthesis of this compound can be adapted to a continuous flow process. For example, the hydrogenation of 2-(4-ethoxyphenyl)pyridine can be performed in a flow reactor packed with a heterogeneous catalyst. d-nb.info This approach offers several advantages over traditional batch processing, including enhanced safety (handling of hydrogen gas), improved heat and mass transfer, and the potential for higher yields and purity. nih.gov

Furthermore, multiple synthetic steps can be telescoped into a single continuous sequence, eliminating the need for isolation and purification of intermediates. unimi.it This "synthesis on demand" approach can significantly reduce production time and waste. For instance, the formation of the pyridine precursor via a cross-coupling reaction could be directly followed by an in-line hydrogenation step in a multi-reactor flow setup.

The application of flow chemistry to the synthesis of piperidine alkaloids and other complex heterocyclic molecules has been demonstrated, showcasing the potential of this technology for the efficient production of this compound and its derivatives. unimi.it

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Ethoxyphenyl Piperidine

Reaction Mechanisms and Chemical Transformations Involving 2 4 Ethoxyphenyl Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it both basic and nucleophilic. This inherent nucleophilicity is the basis for a variety of chemical transformations.

The nitrogen atom of 2-(4-ethoxyphenyl)piperidine can act as a nucleophile, readily participating in nucleophilic substitution reactions. For instance, it can attack electrophilic carbon atoms, such as those in alkyl halides, leading to the formation of a new carbon-nitrogen bond. This type of reaction typically follows an SN2 mechanism, where the nitrogen atom displaces a leaving group from the alkyl substrate. The reactivity in these substitutions is influenced by steric hindrance around the nitrogen atom and the nature of the electrophile and its leaving group.

Table 1: Nucleophilic Substitution with Alkyl Halides

| Reactant | Reagent (Electrophile) | Product | Reaction Type |

| This compound | Methyl Iodide (CH₃I) | 1-Methyl-2-(4-ethoxyphenyl)piperidine | S_N_2 |

| This compound | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | 1-Benzyl-2-(4-ethoxyphenyl)piperidine | S_N_2 |

Building on its nucleophilic character, the piperidine nitrogen can be readily alkylated and acylated.

Alkylation involves the reaction with alkylating agents, such as alkyl halides or sulfates, to yield N-alkylated derivatives. This is a common strategy to introduce various alkyl groups onto the nitrogen atom, thereby modifying the compound's steric and electronic properties. The reaction proceeds by the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkylating agent.

Acylation occurs when this compound reacts with acylating agents like acyl chlorides or acid anhydrides. This reaction forms an N-acyl derivative, an amide. The process involves the nucleophilic addition of the piperidine nitrogen to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). N-acylation is often used to introduce carbonyl-containing functional groups. mdpi.com

Table 2: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent | Product Name | General Product Structure |

| Alkylation | Ethyl Bromide | 1-Ethyl-2-(4-ethoxyphenyl)piperidine | |

| Acylation | Acetyl Chloride | 1-Acetyl-2-(4-ethoxyphenyl)piperidine |

The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxides are polar, often water-soluble compounds. acs.org In biological systems, N-oxidation is a recognized metabolic pathway for many tertiary amines, and piperidine derivatives can undergo this transformation. google.comgoogle.com N-oxides can sometimes serve as prodrugs, which are reduced back to the parent amine in vivo. google.comgoogle.com

Reactivity of the Ethoxyphenyl Moiety

The ethoxyphenyl group is an activated aromatic system, prone to electrophilic attack. The ethoxy (-OCH₂CH₃) substituent is an activating group and directs incoming electrophiles to the ortho and para positions.

Due to the electron-donating nature of the ethoxy group via resonance, the aromatic ring of this compound is activated towards electrophilic aromatic substitution. The lone pairs on the oxygen atom stabilize the cationic intermediate (the sigma complex), particularly when the attack occurs at the ortho or para positions. youtube.com Since the para position is already occupied by the piperidine ring, substitution is expected to occur primarily at the ortho positions (relative to the ethoxy group).

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a halogen in the presence of a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl/acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product |

| Bromination | Br₂ / FeBr₃ | 2-(3-Bromo-4-ethoxyphenyl)piperidine |

| Nitration | HNO₃ / H₂SO₄ | 2-(4-Ethoxy-3-nitrophenyl)piperidine |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-(3-Acetyl-4-ethoxyphenyl)piperidine |

The ethoxy group itself can undergo chemical transformation, most notably ether cleavage. The cleavage of aryl ethers, such as the ethoxy group in this molecule, typically requires harsh conditions. This O-dealkylation (specifically, O-de-ethylation) can be accomplished by heating with strong acids like hydrobromic acid (HBr) or by using potent Lewis acids such as boron tribromide (BBr₃). This reaction proceeds via nucleophilic attack on the ethyl group, which is protonated or coordinated to the Lewis acid, leading to the formation of a phenol (B47542) and an ethyl halide. O-dealkylation is a common reaction in the metabolism of drugs containing alkoxy groups. nih.govnih.govresearchgate.net

Table 4: Modification of the Ethoxy Group

| Reaction Type | Reagent | Product |

| O-De-ethylation | Boron tribromide (BBr₃) | 4-(Piperidin-2-yl)phenol |

| O-De-ethylation | Hydrobromic acid (HBr), heat | 4-(Piperidin-2-yl)phenol |

Transformations of the Piperidine Ring System

The chemical reactivity of this compound is largely defined by the piperidine ring, a saturated heterocycle, and the secondary amine it contains. The ring itself is conformationally flexible and relatively stable, but it can undergo several key transformations, including dehydrogenation to form aromatic derivatives, reactions that lead to the opening of the ring, and derivatization at various positions on the ring. These transformations are crucial for synthesizing new analogues and exploring the chemical space around this scaffold.

Dehydrogenation Reactions to Unsaturated Derivatives

The conversion of a piperidine ring to its aromatic pyridine (B92270) counterpart is a synthetically important oxidation reaction. This transformation, known as dehydrogenation or aromatization, involves the removal of three equivalents of hydrogen from the saturated ring. For this compound, this reaction yields 2-(4-ethoxyphenyl)pyridine.

The process is typically carried out at elevated temperatures (300–420 °C) and requires a catalyst to facilitate the removal of hydrogen. google.com Heterogeneous catalysts are commonly employed, with palladium on carbon (Pd/C) being a frequently used system. researchgate.net Other effective catalysts include platinum on carbon (Pt/C), as well as systems based on iridium, iron, and ruthenium. scispace.commdpi.com The dehydrogenation can be performed in a "borrowing hydrogen" or "acceptorless" manner, where the released hydrogen gas is removed, or in the presence of a hydrogen acceptor molecule.

Recent research has focused on developing more efficient and stable catalytic systems for the dehydrogenation of N-heterocycles like piperidines, which are considered potential liquid organic hydrogen carriers (LOHCs) for hydrogen storage. scispace.com For instance, supported pincer iridium complexes have demonstrated high activity and stability in the gas-phase dehydrogenation of 4-methylpiperidine (B120128) in continuous-flow systems. scispace.com While specific studies on this compound are not prevalent, the general methodologies established for other substituted piperidines are applicable.

| Catalytic System | Substrate Example | Conditions | Product |

|---|---|---|---|

| Pd/C | Decahydroquinoline | 380 °C, Batch Reactor | Quinoline |

| Pt/ACC (Activated Carbon) | 4-Methylpiperidine | 350 °C | 4-Methylpyridine |

| PNP–Iron Complex | N-Heterocycles | Toluene or Xylene | Corresponding Aromatic Heterocycle |

| POCOP–Ir Complex on Al₂O₃ | 4-Methylpiperidine | 300-350 °C, Gas Phase, Flow Reactor | 4-Methylpyridine |

| Copper, Nickel, Chromium on SiO₂ | Piperidine | 345-380 °C, Gas Phase, H₂ Carrier | Pyridine |

Ring-Opening Reactions

The piperidine ring is a stable, six-membered saturated heterocycle, and its ring-opening is not a facile process. Such reactions typically require activation of the ring, most commonly through derivatization of the nitrogen atom, followed by cleavage of a carbon-nitrogen bond.

A classic method for the ring-opening of cyclic secondary amines is the von Braun reaction . This reaction involves treating the N-substituted piperidine with cyanogen (B1215507) bromide (CNBr), which leads to the cleavage of one of the C-N bonds. If this compound were first N-acylated or N-alkylated and then subjected to von Braun conditions, it would be expected to yield a δ-haloamine derivative. For example, treatment of an N-benzoyl derivative with phosphorus pentachloride (PCl₅) could similarly induce ring cleavage.

Electrochemical methods have also been developed for the C-N bond cleavage of piperidine units, particularly within peptide structures, to generate peptide aldehydes. beilstein-journals.org However, these methods are highly substrate-specific. Generally, the high stability of the piperidine scaffold means that ring-opening reactions are less common than transformations that maintain the ring's integrity.

Derivatization at Various Ring Positions

Functionalization of the this compound scaffold can occur at the nitrogen atom (N1) or at one of the carbon atoms (C3, C4, C5, C6) of the piperidine ring.

N-Derivatization

As a secondary amine, the nitrogen atom of this compound is a nucleophilic center and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the piperidine with an alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agents, typically in the presence of a base to neutralize the resulting acid. Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is another common method to introduce N-alkyl groups. nih.govtandfonline.com

N-Acylation: This is achieved by reacting the piperidine with an acylating agent such as an acyl chloride or an acid anhydride. derpharmachemica.com The reaction is usually performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to act as a scavenger for the HCl produced. derpharmachemica.com This transformation is often used to install a protecting group (e.g., acetyl, benzoyl, or Boc group) or to introduce functional handles for further modification.

C-Derivatization

Direct functionalization of the C-H bonds of the piperidine ring is more challenging but is an area of active research in modern synthetic chemistry. researchgate.net The regioselectivity of these reactions is often controlled by the nature of the protecting group on the nitrogen and the catalyst used. nih.gov

Functionalization at C2, C3, and C4: Strategies for C-H functionalization often rely on catalyst-controlled processes. researchgate.net For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2 and C4 positions of N-protected piperidines. nih.gov Accessing the C3 position can be more complex and may involve indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate followed by regioselective ring-opening. nih.gov

α-Lithiation: Another strategy involves the deprotonation of an N-protected piperidine at a position alpha to the nitrogen (C2 or C6). N-Boc-protected piperidines can undergo α-lithiation followed by reaction with an electrophile to introduce a substituent. researchgate.net For this compound, this would likely occur at the C6 position due to steric hindrance at C2.

The synthesis of specifically substituted derivatives often relies on building the ring from functionalized precursors rather than direct modification of the pre-formed piperidine. acs.orgyoutube.com

| Position | Reaction Type | Reagents | Expected Product Type |

|---|---|---|---|

| N1 | N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-2-(4-ethoxyphenyl)piperidine |

| N1 | N-Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Et₃N) | N-Acyl-2-(4-ethoxyphenyl)piperidine |

| N1 | N-Arylation | Aryl Halide, Palladium Catalyst (e.g., Buchwald-Hartwig) | N-Aryl-2-(4-ethoxyphenyl)piperidine |

| Ring Carbons (General) | C-H Functionalization | N-Protection (e.g., Boc), Organometallic Catalyst (e.g., Rh, Pd), Reagent | C-Substituted-2-(4-ethoxyphenyl)piperidine |

| C6 | α-Lithiation/Alkylation | 1. N-Boc protection; 2. s-BuLi; 3. Electrophile (e.g., R-X) | N-Boc-6-alkyl-2-(4-ethoxyphenyl)piperidine |

Derivatives and Analogues of 2 4 Ethoxyphenyl Piperidine

Synthesis and Characterization of Novel Derivatives

The modification of the 2-(4-ethoxyphenyl)piperidine scaffold can be systematically approached by introducing substituents at the nitrogen atom of the piperidine (B6355638) ring, on the aromatic ring, or by altering the ethoxy group. These modifications are crucial for probing the structure-activity relationships (SAR) of this class of compounds.

N-Substituted 2-(4-Ethoxyphenyl)piperidines

The secondary amine of the piperidine ring in this compound is a prime site for derivatization, allowing for the introduction of a wide array of functional groups through N-alkylation, N-acylation, and N-sulfonylation reactions.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved through standard procedures, such as reaction with alkyl halides in the presence of a base. For instance, N-alkylation of a piperidine derivative can be performed using an alkylating agent in a solvent like dry dimethylformamide (DMF) with a base such as potassium carbonate at room temperature. More reactive conditions might involve the use of sodium hydride in DMF at 0°C, followed by the addition of the alkylating agent researchgate.net. These reactions typically yield the corresponding N-alkylated products in good yields.

N-Acylation: Acyl groups can be introduced by reacting the parent piperidine with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). For example, N-acyl-2-arylpiperidines have been synthesized and shown to exhibit high affinity for σ2R/TMEM97 receptors nih.gov. The reaction conditions are generally mild and provide the desired amides in high purity.

N-Sulfonylation: The synthesis of N-sulfonyl derivatives can be accomplished by treating the piperidine with a sulfonyl chloride in the presence of a suitable base. This modification introduces a sulfonamide moiety, which can significantly alter the electronic and steric properties of the molecule.

| Substitution Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3 or NaH), Solvent (e.g., DMF) | N-Alkyl |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Triethylamine) | N-Acyl (Amide) |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl (Sulfonamide) |

Ring-Substituted 2-(4-Ethoxyphenyl)piperidines

Substitution on the phenyl ring of the this compound scaffold allows for the fine-tuning of its electronic and lipophilic properties. Common strategies involve the introduction of electron-donating or electron-withdrawing groups. For instance, halogenated derivatives can be synthesized from appropriately substituted starting materials. The synthesis of substituted 2-arylpiperidines can be achieved through various methods, including the reduction of corresponding substituted pyridines nih.gov.

Ethoxy Group Modified Analogues (e.g., Methoxy (B1213986), Hydroxy, Alkyl)

Modification of the ethoxy group provides another avenue for structural diversification. The synthesis of analogues with different alkoxy groups can be achieved by starting with the corresponding substituted phenols.

Hydroxy Analogues: The synthesis of the 2-(4-hydroxyphenyl)piperidine analogue is a key step, as the phenolic hydroxyl group can serve as a handle for further derivatization. For example, demethylation of a methoxy-substituted precursor can yield the desired hydroxyphenyl derivative core.ac.uk. A variety of 4-hydroxypiperidine derivatives have been synthesized and evaluated for their biological activities google.comresearchgate.netresearchgate.net.

Alkoxy Analogues: Analogues with different alkoxy groups, such as methoxy or longer alkyl chains, can be prepared from the corresponding alkoxy-substituted aromatic precursors. For instance, the synthesis of 2-(p-methoxybenzyl)-3-phenyl-4-methyl-4-hydroxy piperidine has been reported google.com.

| Analogue Type | Key Synthetic Strategy | Precursor Example |

| Methoxy | Use of anisole-derived starting materials | 1-bromo-4-methoxybenzene |

| Hydroxy | O-Dealkylation of an alkoxy precursor | 2-(4-methoxyphenyl)piperidine |

| Alkyl | Alkylation of the corresponding hydroxyphenyl derivative | 2-(4-hydroxyphenyl)piperidine |

Development of Conjugates and Prodrugs

To improve the pharmacokinetic properties, such as solubility and bioavailability, of this compound, the development of conjugates and prodrugs is a viable strategy. Prodrugs are inactive or less active derivatives that are converted to the active parent drug in vivo rsc.orgpremierconsulting.com.

Common prodrug strategies for compounds containing amine functionalities include the formation of amides, carbamates, or N-acyloxyalkyl derivatives. For phenolic hydroxyl groups, esters and carbonates are frequently employed as promoieties frontiersin.org. The synthesis of amide prodrugs of 2-arylpropionic acids, for example, has been reported to enhance their analgesic activity nih.gov. While specific examples for this compound are not extensively documented, these general principles can be applied to its hydroxyl or amino functionalities.

Heterocyclic Ring Bioisosteres of the Piperidine Moiety

Bioisosteric replacement is a strategy used in medicinal chemistry to design analogues by replacing one functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters cambridgemedchemconsulting.com. For the piperidine ring, several bioisosteres have been explored.

Common bioisosteres for the piperidine ring include:

Pyrrolidine: A five-membered nitrogen-containing heterocycle.

Azepane: A seven-membered nitrogen-containing heterocycle.

Morpholine: A six-membered heterocycle containing both nitrogen and oxygen.

Thiomorpholine: A six-membered heterocycle containing both nitrogen and sulfur.

Piperazine (B1678402): A six-membered heterocycle with two nitrogen atoms.

Spirocyclic amines: Such as 2-azaspiro[3.3]heptane, which has been developed as a novel class of piperidine bioisosteres researchgate.netenamine.netresearchgate.net.

The choice of a suitable bioisostere depends on the desired changes in properties such as basicity, lipophilicity, and metabolic stability researchgate.netprinceton.edu.

Structural Modifications Based on Pharmacophore Hybridizationpharmaffiliates.com

Pharmacophore hybridization involves combining the key structural features of two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or dual activity. This strategy has been successfully employed in the design of novel antipsychotic agents by hybridizing a 5-HT1A receptor agonist pharmacophore with features that confer D2 and 5-HT2A receptor antagonism nih.gov.

For this compound, this could involve incorporating structural motifs from other known biologically active molecules that target related receptors or pathways. The goal is to create a new chemical entity with a unique pharmacological profile. The design of such hybrids is often guided by computational modeling and a deep understanding of the structure-activity relationships of the parent pharmacophores.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

No specific DFT studies on 2-(4-Ethoxyphenyl)piperidine to determine its electronic structure, HOMO-LUMO energy gap, electrostatic potential, or reactivity descriptors were identified in the public domain.

Ab Initio Calculations for Molecular Properties

There is no available research that has employed Ab Initio calculations to determine the molecular properties of this compound.

Molecular Docking Simulations for Ligand-Target Interactions

While molecular docking is a common technique for piperidine-containing compounds, no studies have been published that specifically report the docking of this compound into a protein target. nih.gov

Binding Mode Prediction and Ligand-Protein Interaction Analysis

Information regarding the predicted binding mode or specific amino acid interactions of this compound with any biological target is currently unavailable.

Scoring Function Validation

Without docking studies, there has been no validation of scoring functions for predicting the binding affinity of this compound.

Chemical Biology and Mechanistic Investigations of Biological Interactions

Interaction with Neurotransmitter Systems and Receptors

The interaction of 2-(4-Ethoxyphenyl)piperidine with a range of neurotransmitter receptors and transporters is a key area of research to elucidate its potential neuropharmacological effects.

Transporter Modulation

The modulation of neurotransmitter transporters, such as the vesicular monoamine transporter 2 (VMAT2) and GABA transporters, can significantly impact synaptic transmission. At present, there is no specific information in the accessible scientific literature detailing the modulatory effects of this compound on these transporters.

Interactive Data Table: Neurotransmitter Transporter Modulation by this compound

| Transporter | Modulation Effect | Potency (IC50/EC50) |

| VMAT2 | Data not available | Data not available |

| GABA Transporters (GATs) | Data not available | Data not available |

Enzyme Inhibition and Modulation

The potential for this compound to inhibit or modulate the activity of key enzymes involved in drug metabolism and cellular signaling is another critical aspect of its chemical biology.

Cytochrome P450 Enzyme Interactions

Cytochrome P450 (CYP) enzymes are fundamental to the metabolism of a vast array of xenobiotics. The interaction of this compound with these enzymes has not been specifically documented in available research.

Interactive Data Table: Interaction of this compound with Cytochrome P450 Enzymes

| CYP Isoform | Inhibition/Induction | Ki/IC50 |

| CYP1A2 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

| Other Isoforms | Data not available | Data not available |

Cyclic Phosphodiesterase Modulation

Cyclic phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways. There is currently no available data on the modulatory activity of this compound on PDEs.

Interactive Data Table: Modulation of Cyclic Phosphodiesterases by this compound

| PDE Isoform | Modulatory Effect | IC50/EC50 |

| PDE4 | Data not available | Data not available |

| PDE5 | Data not available | Data not available |

| Other Isoforms | Data not available | Data not available |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in cholinergic neurotransmission. The inhibitory potential of this compound against AChE has not been reported in the scientific literature.

Interactive Data Table: Acetylcholinesterase Inhibition by this compound

| Enzyme | Inhibitory Potency (IC50) |

| Acetylcholinesterase (AChE) | Data not available |

Cell-Based Assays for Mechanistic Pathway Elucidation

A comprehensive review of scientific literature did not yield specific studies employing cell-based assays to elucidate the mechanistic pathways of this compound. Typically, cell-based assays are crucial in early-stage drug discovery to understand how a compound affects cellular processes. These assays can include, but are not limited to, reporter gene assays to measure the activation or inhibition of specific signaling pathways, cell proliferation assays to determine effects on cell growth, and apoptosis assays to investigate programmed cell death. However, no such data has been published for this compound.

Interactive Data Table: Cell-Based Assay Data for this compound

No publicly available data for this compound.

Investigations into Structure-Based Target Identification

There is no available research detailing the use of structure-based target identification methods for this compound. This approach often involves techniques such as X-ray crystallography or computational modeling to identify the specific molecular targets of a compound. While these methods are powerful for understanding a compound's mechanism of action, they have not been publicly applied to or reported for this compound.

Interactive Data Table: Target Identification Studies for this compound

No publicly available data for this compound.

Molecular Mechanisms of Action at a Cellular Level

Detailed investigations into the molecular mechanisms of action of this compound at a cellular level have not been reported in the scientific literature. Understanding these mechanisms would involve identifying direct molecular targets and the subsequent downstream effects on cellular signaling cascades, gene expression, and protein function. Without experimental data from techniques such as proteomics, transcriptomics, or specific enzymatic assays, the molecular mechanism of this compound remains uncharacterized.

Interactive Data Table: Molecular Mechanism Findings for this compound

No publicly available data for this compound.

Medicinal Chemistry Research and Pharmacological Scaffold Utility

2-(4-Ethoxyphenyl)piperidine as a Core Scaffold for Drug Discovery Initiatives

The piperidine (B6355638) ring is a quintessential six-membered nitrogen-containing heterocycle that holds a privileged status in medicinal chemistry. nih.govlifechemicals.comresearchgate.net Its prevalence stems from its synthetic tractability and its presence in a vast number of natural products and synthetic pharmaceuticals, where it often serves as a key pharmacophoric element. lifechemicals.comnih.govijnrd.org The 2-arylpiperidine motif, a specific subset to which this compound belongs, is a core structural component in compounds targeting a range of biological systems, including sigma receptors. nih.gov

The this compound scaffold, in particular, represents a valuable starting point for drug discovery initiatives. Its structure combines the three-dimensional character of the piperidine ring, which can provide advantageous physicochemical properties and specific vectoral orientations for substituents, with an ethoxy-substituted phenyl ring that can engage in various receptor interactions. lifechemicals.com This combination of a flexible saturated heterocycle and a functionalized aromatic moiety makes it an attractive framework for generating libraries of diverse compounds for screening and lead identification. nih.govnih.gov The utility of this scaffold is underscored by its incorporation into molecules designed to interact with therapeutically relevant targets, such as those in the central nervous system. The inherent structural features of the this compound core allow for systematic modifications to explore structure-activity relationships (SAR) comprehensively.

Design Principles for Developing New Chemical Entities (NCEs) Based on the this compound Motif

Key design principles include:

Modification of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a primary point for derivatization. Introducing various substituents (e.g., alkyl, acyl, or more complex groups) can modulate basicity, lipophilicity, and steric bulk, which in turn affects target binding, selectivity, and pharmacokinetic properties. For instance, N-acylation of 2-arylpiperidines has been shown to influence affinity for sigma receptors. nih.gov

Substitution on the Phenyl Ring: The 4-ethoxy group on the phenyl ring is a key interaction point that can be modified. Altering the alkoxy group (e.g., to methoxy (B1213986) or propoxy) or introducing other substituents (e.g., halogens, hydroxyls, or trifluoromethyl groups) at different positions on the ring can fine-tune electronic properties and hydrogen bonding capabilities, leading to enhanced potency or selectivity. nih.gov

Stereochemical Control: The carbon at the 2-position of the piperidine ring is a chiral center. The synthesis of single enantiomers is crucial, as different stereoisomers often exhibit significantly different pharmacological activities and metabolic profiles. nih.govresearchgate.net Chiral piperidine scaffolds are increasingly recognized for their ability to enhance biological activity, selectivity, and pharmacokinetic properties. researchgate.net

Piperidine Ring Substitution: Introducing substituents at other positions on the piperidine ring (e.g., at the 3, 4, or 5 positions) can create additional stereocenters and provide vectors for exploring new binding interactions or for attaching functional groups to modulate physicochemical properties. nih.gov

Table 1: Design Strategies for Modifying the this compound Scaffold

| Modification Site | Example Modification | Potential Impact |

|---|---|---|

| Piperidine Nitrogen (N1) | Alkylation (e.g., -CH₃, -CH₂CH₃) | Modulate basicity, lipophilicity, cell permeability |

| Acylation (e.g., -C(O)CH₃) | Alter hydrogen bonding, introduce new interactions | |

| Phenyl Ring | Change ethoxy group (-OCH₂CH₃) | Fine-tune hydrophobic interactions and metabolism |

| Add substituents (e.g., -F, -Cl, -OH) | Modify electronic properties, introduce H-bond donors/acceptors | |

| Piperidine Ring (C2-C6) | Introduce substituents | Create new chiral centers, improve target engagement |

| Control stereochemistry at C2 | Enhance potency and selectivity, reduce off-target effects |

Lead Compound Identification and Optimization Strategies

Lead identification is the process in drug discovery where initial screening yields "hit" compounds that show a desired biological activity. youtube.com A compound containing the this compound scaffold could be identified as a hit from a high-throughput screening (HTS) campaign. Once a hit is confirmed, it becomes a lead compound, initiating the lead optimization phase. nih.govresearchgate.net

Lead optimization is an iterative process of refining the chemical structure of a lead to improve its drug-like properties. youtube.compepdd.com The primary goals are to enhance potency and selectivity for the intended target while minimizing off-target effects and improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov

Strategies for optimizing a lead based on the this compound scaffold include:

Iterative Synthesis and SAR Analysis: Chemists synthesize a series of analogs based on the design principles outlined in section 9.2. Each new compound is tested in biological assays to build a detailed structure-activity relationship (SAR) map. nih.gov This map guides subsequent modifications. For example, if replacing the 4-ethoxy group with a 4-methoxy group improves potency, further exploration of small alkoxy groups would be warranted.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), computational docking studies can be used to visualize how the lead compound binds. nih.gov This allows for the rational design of new analogs with improved complementarity to the binding site. nih.gov

Improving Physicochemical Properties: Modifications are made to optimize properties like solubility, permeability, and metabolic stability. For example, introducing a polar group might improve solubility, while blocking a site of metabolism (e.g., by adding a fluorine atom) can increase the compound's half-life.

Table 2: Hypothetical Lead Optimization Cascade

| Compound | R¹ (at N1) | R² (at C4' of phenyl) | Target Affinity (IC₅₀, nM) | Off-Target Selectivity (Fold) |

|---|---|---|---|---|

| Lead (Hit) | H | -OCH₂CH₃ | 500 | 5 |

| Analog 1 | -CH₃ | -OCH₂CH₃ | 250 | 10 |

| Analog 2 | -CH₃ | -OCH₃ | 120 | 25 |

| Analog 3 | -C(O)CH₃ | -OCH₃ | 80 | 50 |

| Optimized Lead | -CH₃ | -F | 15 | >100 |

Application in Targeted Chemical Probe Development

Chemical probes are potent, selective, and cell-permeable small molecules used as tools to study the function of a specific protein or pathway in a complex biological system. nih.gov They are essential for target validation and for understanding the biological consequences of modulating a target's activity.

The this compound scaffold can serve as an excellent starting point for the development of targeted chemical probes. To transform a potent and selective inhibitor based on this scaffold into a chemical probe, it must be further modified by incorporating a specific functional group without significantly diminishing its affinity for the target.

Common strategies for converting a scaffold into a chemical probe include:

Attachment of a Reporter Tag: A fluorescent dye or a biotin molecule can be attached, often via a flexible linker, to a position on the scaffold that is not critical for target binding. This allows for visualization of the target protein in cells (fluorescence microscopy) or for its isolation and identification (affinity pull-down).

Incorporation of a Photo-affinity Label: A photoreactive group (e.g., an azide or diazirine) can be added. Upon UV irradiation, this group forms a covalent bond with the target protein, enabling permanent labeling for target identification and occupancy studies.

Addition of a "Clickable" Handle: A terminal alkyne or azide group can be incorporated into the molecule. These "click chemistry" handles allow for the subsequent attachment of various tags (like biotin or fluorophores) after the probe has interacted with its target within a biological system. nih.gov

The development of a probe from the this compound scaffold would involve identifying a non-essential position for modification, synthesizing the derivatized probe, and validating that it retains high potency and selectivity for its intended target.

Role in Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover novel chemotypes with improved properties or to circumvent existing intellectual property. uniroma1.itbhsai.orgbiosolveit.de

Scaffold Hopping: This strategy involves replacing the core molecular framework (the scaffold) of a known active compound with a structurally different one, while maintaining the essential three-dimensional arrangement of key binding groups. nih.govcresset-group.com The this compound scaffold could be the result of a scaffold hop from a different chemical series that shares a similar pharmacophore. Conversely, it could serve as the starting point, where the aryl-piperidine core is replaced by another framework (e.g., a tropane or an azetidine derivative) in an effort to discover NCEs with a more favorable property profile. bhsai.org

Bioisosteric Replacement: This is a more subtle approach where a specific functional group or substructure is replaced with another that has similar physical or chemical properties, leading to a similar biological response. The goal is often to fine-tune potency, selectivity, or ADMET properties. Within the this compound scaffold, several bioisosteric replacements are conceivable:

The piperidine ring could be replaced by other six-membered heterocycles like morpholine or piperazine (B1678402) to alter basicity and solubility. nih.gov

The phenyl ring could be swapped for a bioisosteric heterocycle such as pyridine (B92270) or thiophene to change electronic distribution and metabolic profile.

The ethoxy group could be replaced by isosteric groups like a thioether (-SCH₂CH₃) or an N-alkyl amide to modulate hydrogen-bonding potential and metabolic stability.

These strategies allow medicinal chemists to systematically explore new chemical space around the this compound motif, leading to the discovery of novel compounds with potentially superior therapeutic characteristics. cresset-group.com

Future Directions in 2 4 Ethoxyphenyl Piperidine Research

Exploration of Underexplored Stereoisomers

The 2-(4-ethoxyphenyl)piperidine molecule possesses a chiral center at the C2 position of the piperidine (B6355638) ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(4-ethoxyphenyl)piperidine and (S)-2-(4-ethoxyphenyl)piperidine. In biological systems, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. vt.edu One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. vt.edu

Future research will focus on the stereospecific synthesis or separation of the individual (R) and (S) enantiomers to evaluate their distinct biological profiles. This is crucial for developing safer and more effective therapeutic agents. The primary methods to achieve this include:

Asymmetric Synthesis: This involves creating a specific stereoisomer directly. Techniques such as catalytic dynamic resolution of intermediates like N-Boc-2-lithiopiperidine have shown success in producing highly enantioselective 2-aryl-piperidines. nih.govresearchgate.net

Chiral Chromatography: This method is used to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a dominant technique for this purpose. nih.goveijppr.commdpi.com The choice of CSP is critical, as it selectively interacts with one enantiomer more strongly than the other, allowing for their separation. eijppr.com

| Technique | Principle | Application to this compound |

|---|---|---|

| Asymmetric Synthesis | Utilizes chiral catalysts or auxiliaries to selectively produce a single enantiomer. | Enables direct synthesis of the (R) or (S) form, avoiding the need for separation and maximizing the yield of the desired isomer. nih.govresearchgate.net |

| Chiral HPLC | Separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). eijppr.com | Allows for the analytical and preparative scale separation of the (R) and (S) enantiomers from a racemic mixture for individual biological testing. nih.gov |

| Chiral Capillary Electrophoresis (CE) | Separates enantiomers in a capillary based on their different mobilities when interacting with a chiral selector in the running buffer. wvu.edu | Offers a high-resolution analytical method for determining the enantiomeric purity of synthesized samples. wvu.edu |

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in pharmaceutical development, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govrasayanjournal.co.in Traditional syntheses of piperidine derivatives often involve multiple steps, harsh reagents, and difficult purifications. dtic.mil Future research is directed towards creating more streamlined and environmentally benign synthetic pathways. nih.govresearchgate.netresearchgate.net

Modern synthetic strategies that can be applied to this compound include:

Catalytic Methods: Transition-metal-catalyzed reactions, such as C-H activation or cross-coupling reactions, offer direct and efficient ways to construct the 2-arylpiperidine scaffold. researchgate.netorganic-chemistry.org These methods can reduce the number of synthetic steps and improve atom economy.

Flow Chemistry: Performing reactions in continuous flow microreactors can enhance reaction efficiency, safety, and scalability compared to traditional batch processes. beilstein-journals.org Electrosynthesis in flow reactors, for instance, has been successfully used for the cyclization step in forming piperidine rings. beilstein-journals.orgresearchgate.net

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, significantly improving efficiency and reducing waste. rasayanjournal.co.innih.gov

| Synthetic Approach | Description | Advantages for Sustainability |

|---|---|---|

| Traditional Synthesis (e.g., Dieckmann Condensation) | Multi-step sequences often involving harsh bases, high temperatures, and stoichiometric reagents. dtic.mil | Generally less sustainable due to high energy consumption and waste generation. |

| Catalytic C-H Arylation | Directly forms the C-C bond between the piperidine and phenyl rings, bypassing the need for pre-functionalized starting materials. researchgate.net | Increases atom economy, reduces synthetic steps, and minimizes waste. researchgate.net |

| Electroreductive Cyclization in Flow Reactors | Uses electricity to drive the ring-forming reaction in a continuous system. beilstein-journals.orgresearchgate.net | Avoids chemical oxidants/reductants, improves safety and control, and is energy efficient. beilstein-journals.org |

| Green Solvents and Catalysts | Employs environmentally benign solvents (like water or ionic liquids) and recyclable catalysts. rasayanjournal.co.inresearchgate.net | Reduces environmental impact and potential for toxicity. researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques

Unambiguous confirmation of the chemical structure, including its three-dimensional arrangement (stereochemistry), is fundamental. While standard techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routine for confirming basic connectivity, future research will employ more sophisticated methods for deeper structural insights. jk-sci.comchemicalbook.commdpi.com

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for assigning all proton and carbon signals definitively, especially for complex derivatives.

X-ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in its solid state. nih.gov For this compound, obtaining a crystal structure of a single enantiomer would provide absolute confirmation of its (R) or (S) configuration. iucr.orgresearchgate.netmdpi.com This information is vital for understanding structure-activity relationships.

| Technique | Information Provided | Importance in Research |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment and connectivity of atoms. chemicalbook.com | Routine confirmation of the compound's identity and purity. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | Confirms the molecular formula of the synthesized compound. |

| 2D NMR (COSY, HSQC, HMBC) | Reveals detailed correlations between atoms, allowing for unambiguous assignment of the entire molecular structure. | Essential for characterizing novel derivatives and resolving structural ambiguities. |

| X-ray Crystallography | Provides the exact 3D arrangement of atoms in a crystal, including absolute stereochemistry. nih.govmdpi.com | Definitively confirms the structure and configuration of stereoisomers, which is critical for computational modeling and understanding biological interactions. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms, such as random forest and gradient boosting, can be trained on datasets of similar compounds to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These models can predict the biological activity of novel, unsynthesized derivatives of this compound. frontiersin.orggithub.com

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates early in the design phase, helping to prioritize compounds with more favorable drug-like profiles. researchgate.netfrontiersin.org

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially creating novel this compound analogs with enhanced potency and selectivity. mdpi.com

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| QSAR Modeling | Develops mathematical models that relate the chemical structure of compounds to their biological activity. mdpi.com | Allows for virtual screening and prioritization of the most promising derivatives for synthesis, reducing experimental costs. nih.gov |

| ADMET Prediction | Uses computational models to forecast the pharmacokinetic and toxicity profiles of molecules. frontiersin.org | Helps to identify and eliminate compounds likely to fail in later stages of drug development due to poor properties. |

| Generative Models | Algorithms that learn from existing chemical data to generate novel molecular structures with desired characteristics. mdpi.com | Expands the chemical space of potential drug candidates beyond known structures. |

Expanding the Scope of Mechanistic Chemical Biology Investigations

Understanding precisely how a compound interacts with its biological target at a molecular level is fundamental to rational drug design. Mechanistic chemical biology aims to uncover these details, providing insights that can guide the optimization of lead compounds.

Future research on this compound will involve:

Target Identification and Validation: Identifying the specific proteins (e.g., receptors, enzymes) that the compound binds to and confirming that this interaction is responsible for its biological effects.

Chemical Probe Development: Synthesizing derivatives of this compound that are modified with tags (like fluorescent dyes or biotin) to allow for visualization and isolation of its binding partners within cells.

Computational Docking and Molecular Dynamics: Using computer simulations to model the interaction between this compound and its putative protein target. nih.govrsc.org These studies can predict the binding pose and identify key amino acid residues involved in the interaction, which can then be validated experimentally. nih.gov

| Investigative Method | Objective | Expected Outcome |

|---|---|---|

| Affinity Chromatography/Mass Spectrometry | To identify the specific protein targets that the compound binds to in a biological sample. | Elucidation of the primary molecular target(s) responsible for the compound's activity. |

| Molecular Docking Simulations | To predict the most likely binding mode of the compound within the active site of its target protein. nih.gov | A structural hypothesis for the compound-protein interaction, guiding the design of more potent analogs. rsc.org |

| Site-Directed Mutagenesis | To experimentally validate the importance of specific amino acids (predicted by docking) for compound binding. | Confirmation of the binding site and mechanism of action at the molecular level. |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Ethoxyphenyl)piperidine in academic research?

The synthesis of this compound typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. Key steps may include:

- Nucleophilic substitution : Introducing the ethoxyphenyl group via coupling reactions, such as Buchwald-Hartwig amination or Ullmann-type reactions, using palladium or copper catalysts .

- Piperidine ring formation : Cyclization of precursor amines under acidic or basic conditions, followed by purification via column chromatography or recrystallization .

- Chiral resolution : If enantiopure forms are required, methods like chiral HPLC or enzymatic resolution may be employed .

Critical parameters include solvent selection (e.g., dichloromethane, THF), reaction temperature (60–120°C), and catalyst loading (1–5 mol%) .

Q. How can researchers characterize the structural properties of this compound?

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, the ethoxy group’s methyl protons resonate at δ 1.3–1.5 ppm, while aromatic protons appear at δ 6.8–7.2 ppm .

- X-ray crystallography : To resolve absolute configuration and intermolecular interactions. Software like SHELXL is widely used for refinement .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ for C13H19NO: 206.1545) .

Q. What safety precautions are recommended when handling this compound given limited toxicity data?

While specific toxicity data for this compound is unavailable, standard precautions for piperidine derivatives include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Waste disposal : Treat as hazardous organic waste and incinerate in compliance with local regulations .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring influence the bioactivity of this compound derivatives?

Substituents on the piperidine ring alter electronic and steric properties, impacting biological activity:

- Electron-withdrawing groups (e.g., sulfonyl) : Enhance binding to enzymes like acetylcholinesterase by increasing polarity .

- Bulkier substituents (e.g., aryl groups) : May reduce membrane permeability but improve selectivity for receptor subtypes .

Structure-activity relationship (SAR) studies often employ combinatorial libraries and in vitro assays (e.g., IC50 determinations) to optimize activity .

Q. What computational methods are employed to predict the physicochemical properties of this compound?

- Density Functional Theory (DFT) : Calculates molecular orbitals, electrostatic potentials, and lipophilicity (LogP ~2.1 predicted via ChemAxon) .

- Molecular dynamics (MD) simulations : Assess solvation effects and stability in biological membranes .

- ADMET prediction tools (e.g., SwissADME) : Estimate bioavailability, metabolic stability, and toxicity risks .

Q. How should researchers address contradictions in literature regarding the pharmacological effects of this compound analogs?

Contradictions often arise from variability in experimental conditions (e.g., assay types, cell lines). Mitigation strategies include:

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like concentration ranges and solvent effects .

- Standardized protocols : Adopt OECD guidelines for cytotoxicity or enzyme inhibition assays to ensure reproducibility .

- Orthogonal validation : Confirm results using alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Data Contradiction Analysis

Example : Discrepancies in reported IC50 values for similar piperidine derivatives may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.